(1-Sulfanylcyclohexyl)methanol
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Overview
Description
(1-Sulfanylcyclohexyl)methanol is a versatile chemical compound with various applications in scientific research. It possesses excellent reactivity and is commonly employed as a key building block in organic synthesis, drug development, and material science.
Preparation Methods
Industrial Production Methods: Industrial production methods for thiol compounds, including (1-Sulfanylcyclohexyl)methanol, may involve large-scale reactions using similar synthetic routes. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (1-Sulfanylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly employed.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated thiols.
Scientific Research Applications
(1-Sulfanylcyclohexyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein structures and functions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1-Sulfanylcyclohexyl)methanol exerts its effects involves its thiol group, which can interact with various molecular targets. Thiol groups are known to participate in redox reactions, form disulfide bonds, and act as nucleophiles in substitution reactions. These interactions can affect cellular processes such as protein folding, enzyme activity, and signal transduction .
Comparison with Similar Compounds
Ethanethiol: A simple thiol with a similar structure but different reactivity.
2-Mercaptoethanol: Commonly used in biochemistry for reducing disulfide bonds in proteins.
Thioglycolic acid: Used in hair care products and as a reducing agent in various chemical processes.
Biological Activity
(1-Sulfanylcyclohexyl)methanol, with the CAS number 212574-88-4, is a thiol compound characterized by its unique structural properties and biological reactivity. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science. Its biological activity primarily stems from its thiol group, which plays a crucial role in redox reactions and protein interactions.
The molecular formula of this compound is C7H14OS. The compound features a cyclohexyl ring attached to a sulfanyl group and a hydroxymethyl group, allowing it to participate in diverse chemical reactions.
Property | Value |
---|---|
Molecular Formula | C7H14OS |
Molecular Weight | 146.25 g/mol |
IUPAC Name | This compound |
InChI Key | IVIKKGRVMUVRMQ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its thiol group, which can form disulfide bonds and act as a nucleophile. These properties enable it to interact with various biomolecules, influencing cellular processes such as:
- Protein Folding : Thiols are essential for the proper folding and stabilization of proteins through disulfide bond formation.
- Enzyme Activity : The compound can modulate enzyme functions by participating in redox reactions.
- Signal Transduction : Thiol compounds can affect signaling pathways by modifying cysteine residues on proteins.
Antioxidant Properties
Research indicates that thiol compounds exhibit significant antioxidant activity. For instance, studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Its ability to disrupt microbial membranes or interfere with metabolic processes could make it a candidate for developing new antimicrobial agents.
Case Studies
- Methanol Poisoning and Thiol Compounds : A study highlighted the role of thiols in mitigating the effects of methanol poisoning. Patients treated with thiol-containing compounds showed improved outcomes, suggesting potential therapeutic applications for this compound in similar scenarios .
- Thiol-Dependent Enzyme Activity : Research has demonstrated that compounds like this compound can enhance the activity of certain enzymes that rely on thiol groups for their function. This finding opens avenues for its use in biochemical assays and therapeutic interventions .
Applications in Research
This compound is being explored for various applications:
- Drug Development : Its reactivity and biological properties make it a valuable scaffold in medicinal chemistry.
- Material Science : The compound's ability to form stable thiol-based materials is being investigated for use in creating novel polymers and coatings.
- Biochemistry : As a reagent in biochemical assays, it aids in studying protein interactions and enzyme kinetics.
Properties
IUPAC Name |
(1-sulfanylcyclohexyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKKGRVMUVRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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